N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide
Description
N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide is a synthetic small-molecule compound featuring a piperidine-3-carboxamide core substituted with a mesitylsulfonylamino benzoyl group at the 1-position and a sec-butyl chain at the carboxamide nitrogen. Its molecular formula is C₂₈H₃₆N₄O₄S, with a molecular weight of 536.68 g/mol. The sec-butyl substituent may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c21-15-3-6-18-17(11-15)24(16-4-1-14(12-22)2-5-16)13-19(29(18,26)27)20(25)23-7-9-28-10-8-23/h1-6,11,13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVFRPXDJYMBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of tert-butyl carbamate (Boc) protection for amines, which can be installed and removed under relatively mild conditions . The synthesis may also involve nitration, reduction, and bromination steps to introduce the necessary functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, catalytic hydrogenation for reduction, and various oxidizing agents for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The mesitylsulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the compound. The piperidine ring provides structural stability and can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives documented in recent patents and screening libraries. Key comparisons include:
Key Findings
Trifluoromethyl groups in I-2 introduce electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets compared to non-fluorinated analogs .
Synthetic Accessibility: The target compound’s synthesis may require multi-step protocols similar to those in , such as coupling mesitylsulfonyl chloride to an amino-benzoyl intermediate, followed by piperidine ring functionalization. Yields for such steps typically range from 31% to 95%, depending on purification methods (e.g., TLC, NMR-guided isolation) .
For example, piperidine-carboxamides with sulfonyl groups show affinity for cholinesterases and kinases, as seen in Human Butyrylcholinesterase complexes .
Biological Activity
Structure
The structure of N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide can be broken down into several functional groups:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Sec-butyl group : A branched alkyl chain that influences lipophilicity and biological interactions.
- Mesitylsulfonylamino group : A sulfonamide moiety that may enhance binding affinity to biological targets.
Molecular Formula
The molecular formula of the compound is , indicating a relatively large and complex structure.
Research indicates that compounds similar to this compound may exhibit various biological activities, potentially including:
- Antitumor Activity : Compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Antimicrobial Properties : Some derivatives display activity against various pathogens, suggesting potential use in treating infections.
Antitumor Activity
A study involving piperidine derivatives demonstrated that certain analogs could induce apoptosis in cancer cells. The mechanism was linked to the inhibition of key proteins involved in cell survival pathways, highlighting the potential of piperidine-based compounds as anticancer agents .
Antimicrobial Activity
Research on related sulfonamide compounds has shown effectiveness against bacteria and fungi. For instance, derivatives were tested against Candida auris, leading to significant reductions in cell viability. This suggests that this compound might possess similar antimicrobial properties .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
